(4-Amino-2-((1-(Methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-Difluor-6-methoxyphenyl)methanon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
RO-4584820 has several scientific research applications, including:
Cancer Research: As a selective inhibitor of cyclin-dependent kinases, RO-4584820 is used to study the role of these kinases in cell cycle regulation and cancer progression.
Drug Development: The compound is investigated for its potential as an anti-cancer drug, particularly in inhibiting tumor cell proliferation.
Biological Studies: RO-4584820 is used in various biological studies to understand the molecular mechanisms underlying cell cycle regulation and apoptosis.
Wirkmechanismus
Target of Action
The primary targets of this compound, also known as R547, are Cyclin-Dependent Kinases (CDKs) . CDKs are key regulators of the cell cycle and are often deregulated in many human cancer cells .
Mode of Action
R547 is a potent and selective ATP-competitive CDK inhibitor . It effectively inhibits CDK1/cyclinB, CDK2/cyclinE, and CDK4/cyclinD1 . The compound is less potent to CDK7 and GSK3α/β, while inactive to other kinases . The diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position has been identified as the critical structure responsible for the CDK inhibitory activity .
Biochemical Pathways
The inhibition of CDKs by R547 affects the cell cycle regulation, leading to the arrest of cell division and potentially inducing apoptosis . This can result in the inhibition of tumor growth, making it a potential strategy for the treatment of cancer .
Result of Action
R547 has demonstrated excellent in vitro cellular potency, inhibiting the growth of various human tumor cell lines . In vivo, it has shown significant efficacy in the HCT116 human colorectal tumor xenograft model in nude mice with up to 95% tumor growth inhibition .
Biochemische Analyse
Biochemical Properties
R547 effectively inhibits CDK1/cyclinB, CDK2/cyclinE, and CDK4/cyclinD1 . It interacts with these cyclin-dependent kinases, inhibiting their activity and thereby affecting the cell cycle . The nature of these interactions is competitive, with R547 competing with ATP for binding to the kinase .
Cellular Effects
R547 has been shown to have significant effects on various types of cells. It inhibits the growth of various human tumor cell lines including an HCT116 cell line . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
R547 exerts its effects at the molecular level through its interactions with cyclin-dependent kinases. It binds to these kinases, inhibiting their activity and thereby affecting the cell cycle . This can lead to changes in gene expression and other cellular processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
RO-4584820 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Diaminopyrimidinverbindung beinhalten. Die Synthese umfasst die folgenden Schritte :
Bildung des Pyrimidinkerns: Der Pyrimidinkern wird durch Umsetzen geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen synthetisiert.
Substitutionsreaktionen: Der Pyrimidinkern unterliegt Substitutionsreaktionen, um die notwendigen funktionellen Gruppen einzuführen, darunter die Methanesulfonylpiperidinyl- und Difluormethoxyphenylgruppen.
Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um RO-4584820 mit hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von RO-4584820 beinhaltet die Skalierung der im Labor verwendeten Synthesewege. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung größerer Mengen an Reagenzien und den Einsatz industrieller Reinigungstechniken, um sicherzustellen, dass die Verbindung die geforderten Qualitätsstandards erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
RO-4584820 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: RO-4584820 kann Substitutionsreaktionen eingehen, um funktionelle Gruppen einzuführen oder zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
RO-4584820 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Arzneimittelentwicklung: Die Verbindung wird hinsichtlich ihres Potenzials als Krebsmedikament untersucht, insbesondere bei der Hemmung der Proliferation von Tumorzellen.
Biologische Studien: RO-4584820 wird in verschiedenen biologischen Studien eingesetzt, um die molekularen Mechanismen zu verstehen, die der Zellzyklusregulation und Apoptose zugrunde liegen.
Wirkmechanismus
RO-4584820 entfaltet seine Wirkung durch die Hemmung von Cyclin-abhängigen Kinasen 1, 2 und 4. Diese Kinasen spielen eine entscheidende Rolle bei der Regulation des Zellzyklus und der Förderung der Zellproliferation. Durch die Hemmung dieser Kinasen induziert RO-4584820 eine Zellzyklusarretierung und Apoptose in Tumorzellen . Die Verbindung zielt speziell auf die ATP-Bindungsstellen dieser Kinasen ab und verhindert deren Aktivierung und die anschließende Phosphorylierung von Zielproteinen .
Analyse Chemischer Reaktionen
Types of Reactions
RO-4584820 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: RO-4584820 can undergo substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Vergleich Mit ähnlichen Verbindungen
RO-4584820 ist aufgrund seiner hohen Selektivität und Potenz als Cyclin-abhängiger Kinase-Inhibitor einzigartig. Zu ähnlichen Verbindungen gehören:
Flavopiridol: Ein weiterer CDK-Inhibitor mit breiterer Kinase-Hemmung, aber geringerer Selektivität.
Palbociclib: Ein selektiver CDK4/6-Inhibitor, der in der Behandlung von Brustkrebs eingesetzt wird.
Roscovitin: Ein CDK-Inhibitor mit Aktivität gegen CDK1, CDK2 und CDK5.
RO-4584820 zeichnet sich durch seine spezifische Hemmung von CDK1, CDK2 und CDK4 aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .
Biologische Aktivität
R547, also known as Ro 4584820, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1, CDK2, and CDK4. This compound has garnered significant attention in cancer research due to its ability to induce cell cycle arrest and apoptosis in various tumor cell lines. The following sections detail the biological activity of R547, including its mechanisms, efficacy, and relevant case studies.
R547 operates as an ATP-competitive inhibitor of CDKs, which are essential regulators of the cell cycle. By inhibiting these kinases, R547 effectively blocks cell cycle progression at the G1 and G2 phases, leading to apoptosis in cancer cells. The compound has demonstrated a strong antiproliferative effect across multiple tumor cell lines, regardless of their p53 status or multidrug resistance (MDR) characteristics .
In Vitro Studies
In vitro experiments have shown that R547 inhibits the proliferation of various tumor cell lines with IC50 values below 0.60 µM. Specifically, it has been tested against 19 different cell lines and has consistently demonstrated efficacy. The compound's selectivity is notable; it shows minimal activity against over 120 unrelated kinases, emphasizing its potential as a targeted therapy .
Table 1: In Vitro Efficacy of R547
Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |
---|---|---|---|
HCT116 (Colorectal) | <0.60 | G1/G2 Arrest | Yes |
MCF7 (Breast) | <0.60 | G1/G2 Arrest | Yes |
A549 (Lung) | <0.60 | G1/G2 Arrest | Yes |
HepG2 (Liver) | >50 | Minimal | Yes at higher doses |
In Vivo Studies
R547 has also been evaluated in various animal models for its antitumor activity. Preclinical studies indicate that R547 effectively inhibits tumor growth in xenograft models, including colon, lung, breast, prostate, and melanoma tumors. Notably, it achieved tumor growth inhibition (TGI) rates ranging from 79% to 99% when administered orally at a dose of 40 mg/kg daily .
Table 2: In Vivo Efficacy of R547
Tumor Type | Administration Route | Dose (mg/kg) | TGI (%) |
---|---|---|---|
Colon | Oral | 40 | 79-99 |
Lung | Oral | 40 | 61-95 |
Breast | IV | 40 (weekly) | Significant |
Melanoma | Oral | 40 | Significant |
Case Studies and Clinical Trials
R547 is currently undergoing phase I clinical trials to evaluate its safety and efficacy in humans. Preliminary findings suggest that it has an acceptable toxicity profile with no significant adverse effects observed during animal studies .
In a specific case study involving HepG2 cells, R547 was found to induce apoptosis significantly when exposed to higher concentrations over extended periods. At doses of 50 µM and above, substantial cell death was observed after 48 hours . This highlights the potential for R547 as a therapeutic agent in treating liver cancers.
Pharmacodynamic Biomarkers
The identification of pharmacodynamic biomarkers associated with R547's action is crucial for its clinical application. Biomarkers related to CDK phosphorylation states have been evaluated in patient blood samples during clinical trials. A total of 26 potential biomarkers have been identified based on their relevance to R547's mechanism of action .
Eigenschaften
IUPAC Name |
[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNJNYBQQYBCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225143 | |
Record name | RO-4584820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741713-40-6 | |
Record name | RO-4584820 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741713406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-4584820 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RO-4584820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-547 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61871RKRI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.